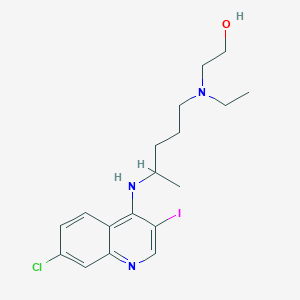
7-Chloro-3-iodo Hydroxychloroquine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-iodo Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and immunomodulatory drug. This compound is characterized by the presence of chlorine and iodine atoms in its molecular structure, which may confer unique chemical and biological properties. The molecular formula of this compound is C18H25ClIN3O, and it has a molecular weight of 461.77 g/mol .
Vorbereitungsmethoden
The synthesis of 7-Chloro-3-iodo Hydroxychloroquine involves several steps, starting from hydroxychloroquine. The introduction of the iodine atom is typically achieved through halogenation reactions. The synthetic route may involve the following steps:
Halogenation: Hydroxychloroquine is reacted with iodine in the presence of a suitable catalyst to introduce the iodine atom at the desired position.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
7-Chloro-3-iodo Hydroxychloroquine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-iodo Hydroxychloroquine has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: As a derivative of hydroxychloroquine, it may have potential therapeutic applications in treating diseases such as malaria and autoimmune disorders.
Industry: The compound can be used in the development of new pharmaceuticals and as an impurity standard in quality control processes
Wirkmechanismus
The mechanism of action of 7-Chloro-3-iodo Hydroxychloroquine is likely similar to that of hydroxychloroquine. It may interfere with lysosomal activity and autophagy, alter membrane stability, and modulate signaling pathways and transcriptional activity. These actions can result in the inhibition of cytokine production and modulation of co-stimulatory molecules, contributing to its immunomodulatory effects .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-3-iodo Hydroxychloroquine can be compared with other similar compounds, such as:
Hydroxychloroquine: The parent compound, known for its antimalarial and immunomodulatory properties.
Chloroquine: Another antimalarial drug with a similar structure but lacking the hydroxyl group present in hydroxychloroquine.
7-Chloro-4-quinoline derivatives: A class of compounds with similar chemical structures and potential biological activities.
The presence of both chlorine and iodine atoms in this compound makes it unique and may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C18H25ClIN3O |
|---|---|
Molekulargewicht |
461.8 g/mol |
IUPAC-Name |
2-[4-[(7-chloro-3-iodoquinolin-4-yl)amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C18H25ClIN3O/c1-3-23(9-10-24)8-4-5-13(2)22-18-15-7-6-14(19)11-17(15)21-12-16(18)20/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
RVVNAAFWULFWKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1I)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















